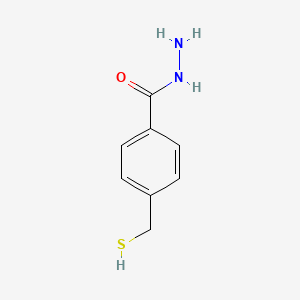

4-(Sulfanylmethyl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

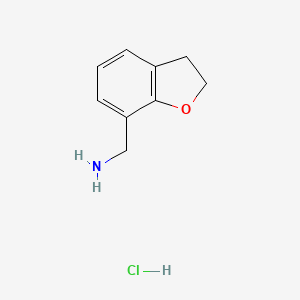

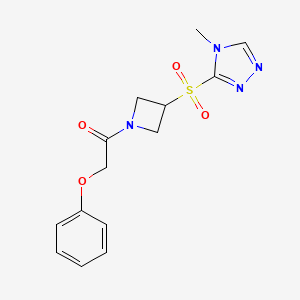

4-(Sulfanylmethyl)benzohydrazide is a chemical compound with the molecular formula C8H10N2OS . It has a molecular weight of 182.25 .

Molecular Structure Analysis

The InChI code for 4-(Sulfanylmethyl)benzohydrazide is 1S/C8H10N2OS/c9-10-8(11)7-3-1-6(5-12)2-4-7/h1-4,12H,5,9H2,(H,10,11) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Tandem Synthesis for Potential Cancer Therapeutics : A study reports the synthesis of pyrrole-linked mono- and bis(1,3,4-oxadiazole) hybrids, utilizing benzohydrazide derivatives. These compounds demonstrated cytotoxicity against various cancer cell lines, indicating potential as cancer therapeutics. Molecular docking studies supported their capability as thymidylate synthase inhibitors, suggesting their potential application in cancer treatment (Sanad, Mekky, & Ahmed, 2022).

- Crystallographic Analysis : The crystal structure of a benzohydrazide compound, demonstrating intermolecular hydrogen bonding and potential for forming complex molecular architectures, was described. This highlights the structural versatility of benzohydrazide derivatives in material science and crystal engineering (Gwaram et al., 2010).

Biological Activities

- Antimicrobial and Anticancer Activities : Microwave-induced synthesis of 1,2,4-triazole derivatives starting from benzohydrazide demonstrated significant in-vitro anthelmintic and antimicrobial activities. This underscores the potential of benzohydrazide derivatives in developing new antimicrobial agents (Panda, Kumar, & Sahoo, 2022).

- Antioxidant Properties : New thiosemicarbazide derivatives derived from 2-(ethylsulfanyl)benzohydrazide showed remarkable antioxidant activities in DPPH assays, with some compounds outperforming standard antioxidants. This suggests their potential application in combating oxidative stress-related diseases (Nazarbahjat et al., 2014).

Advanced Materials

- Covalent Organic Frameworks (COFs) : The synthesis of COFs through condensation of diethoxyterephthalohydrazide with tri-formyl compounds, linked via hydrazone bonds, demonstrated the creation of highly crystalline, stable, and porous materials. These COFs have potential applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Mecanismo De Acción

Target of Action

This compound is a relatively new entity in the field of medicinal chemistry, and its specific targets are still under investigation .

Mode of Action

It is known that the compound interacts with its targets through a series of biochemical reactions . The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

As a part of a larger class of compounds known as hydrazides, it is likely that this compound may interact with multiple pathways in the body .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As research progresses, it is expected that more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

The action of 4-(Sulfanylmethyl)benzohydrazide can be influenced by various environmental factors . These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, which can affect the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

4-(sulfanylmethyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-10-8(11)7-3-1-6(5-12)2-4-7/h1-4,12H,5,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAVGMCCIGBJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Sulfanylmethyl)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)

![2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2814628.png)

![5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B2814630.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814631.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2814632.png)